molecular formula C8H8N2O B13135005 2-(Aminomethyl)-3-hydroxybenzonitrile

2-(Aminomethyl)-3-hydroxybenzonitrile

Katalognummer: B13135005
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: XMNXUGTZMIDMQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)-3-hydroxybenzonitrile is an organic compound with the molecular formula C8H8N2O It features a benzene ring substituted with an aminomethyl group and a hydroxyl group, as well as a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-hydroxybenzonitrile typically involves the following steps:

    Nitration: The starting material, 3-hydroxybenzonitrile, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-3-hydroxybenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products

    Oxidation: 2-(Aminomethyl)-3-oxobenzonitrile.

    Reduction: 2-(Aminomethyl)-3-aminobenzene.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-3-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-3-hydroxybenzonitrile depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The aminomethyl and hydroxyl groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Aminomethyl)-4-hydroxybenzonitrile: Similar structure but with the hydroxyl group in a different position.

    2-(Aminomethyl)-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

2-(Aminomethyl)-3-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. The presence of both an aminomethyl and a hydroxyl group on the benzene ring allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.

Eigenschaften

Molekularformel

C8H8N2O

Molekulargewicht

148.16 g/mol

IUPAC-Name

2-(aminomethyl)-3-hydroxybenzonitrile

InChI

InChI=1S/C8H8N2O/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3,11H,5,10H2

InChI-Schlüssel

XMNXUGTZMIDMQX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)O)CN)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.